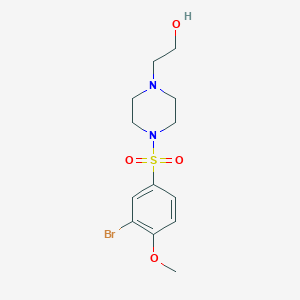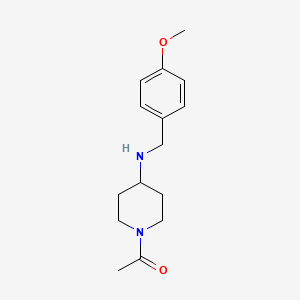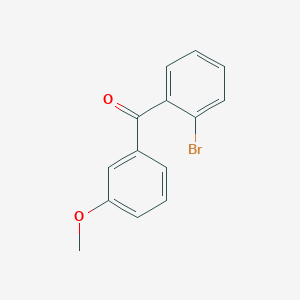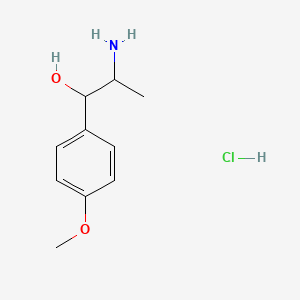
2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in material science. The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The presence of bromine and chloromethyl groups on the phenyl ring can significantly influence the chemical and physical properties of the compound.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the dehydration of diarylhydrazides. In the case of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, a high yield of 78.9% was obtained under optimized reaction conditions . Additionally, symmetrically substituted derivatives can be prepared from bis(4-bromophenyl)-1,3,4-oxadiazole using a palladium-catalyzed Suzuki cross-coupling reaction . These methods provide a pathway for the synthesis of the compound , although the specific details for the synthesis of "2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole" are not directly provided in the data.
Molecular Structure Analysis
The molecular structures of 1,3,4-oxadiazole derivatives are typically characterized by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . These techniques allow for the determination of the substitution pattern on the oxadiazole ring and the identification of functional groups present in the molecule.
Chemical Reactions Analysis
The 1,3,4-oxadiazole derivatives can undergo various chemical reactions, including Suzuki cross-coupling, which is used to introduce different aryl groups into the molecule . The presence of electron-withdrawing groups such as bromine and chloromethyl may influence the reactivity of the compound in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents on the aromatic ring. These compounds exhibit maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The aryl groups attached to the oxadiazole ring affect the UV absorption and photoluminescent properties of these compounds. Additionally, the electrochemical properties of these derivatives have been studied, which are important for their potential applications in optoelectronics . The presence of halogen atoms may also contribute to the antimalarial activity of certain 1,3,4-oxadiazole derivatives, as seen in related compounds . Furthermore, the nonlinear optical properties of these derivatives have been characterized, indicating potential applications in optical limiting .
Applications De Recherche Scientifique
Versatile Biological Activities
1,3,4-oxadiazole derivatives exhibit a wide range of biological activities due to their interaction with various enzymes and receptors. These interactions enable them to act as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding through multiple weak interactions, which is crucial for its pharmacological efficacy (Verma et al., 2019).
Synthetic and Pharmacological Progress
Recent research highlights the synthesis and pharmacological activities of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, emphasizing their antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer properties. The unique physical, chemical, and pharmacokinetic properties of oxadiazole derivatives enhance their pharmacological activity through hydrogen bond interactions (Wang et al., 2022).
Metal-Ion Sensing Applications
Oxadiazole scaffolds, particularly 1,3,4-oxadiazoles, have significant applications beyond pharmacology, including material science and organic electronics. They are utilized in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This diverse application range showcases their importance in various fields of scientific research (Sharma et al., 2022).
Propriétés
IUPAC Name |
2-(3-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGWFTUQBXSVSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)




![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)


